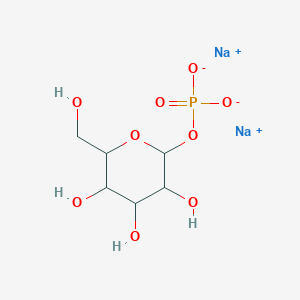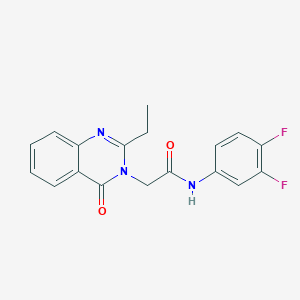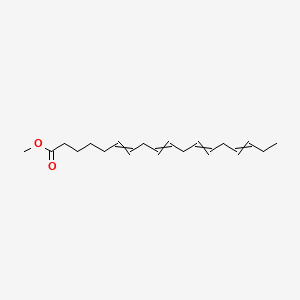
Stearidonic Acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stearidonic acid methyl ester is an esterified form of stearidonic acid, a polyunsaturated fatty acid belonging to the omega-3 series. It is less water-soluble than its free acid form, making it more suitable for dietary supplements and formulations . Stearidonic acid is a metabolic intermediate in the conversion of alpha-linolenic acid to eicosapentaenoic acid, which is crucial for various physiological functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Stearidonic acid methyl ester can be synthesized through the esterification of stearidonic acid with methanol. This process typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound often involves the extraction of stearidonic acid from natural sources such as echium oil or black currant seed oil. The extracted stearidonic acid is then esterified using methanol in the presence of a catalyst. The resulting ester is purified through distillation or chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Stearidonic acid methyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Exposure to air and light.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Major Products Formed:
Hydrolysis: Stearidonic acid and methanol.
Oxidation: Peroxides and other oxidative products.
Reduction: Saturated fatty acid methyl esters.
Aplicaciones Científicas De Investigación
Stearidonic acid methyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
Stearidonic acid methyl ester exerts its effects primarily through its conversion to eicosapentaenoic acid in the body. This conversion involves a series of desaturation and elongation reactions. Eicosapentaenoic acid then incorporates into cell membranes, influencing membrane fluidity and function. It also serves as a precursor for the synthesis of anti-inflammatory eicosanoids, which play a role in reducing inflammation and promoting cardiovascular health .
Comparación Con Compuestos Similares
- Alpha-linolenic acid methyl ester
- Eicosapentaenoic acid methyl ester
- Docosahexaenoic acid methyl ester
Comparison: Stearidonic acid methyl ester is unique due to its intermediate position in the metabolic pathway of omega-3 fatty acids. Unlike alpha-linolenic acid, it is more readily converted to eicosapentaenoic acid, making it a more efficient source of this essential fatty acid. Compared to eicosapentaenoic acid and docosahexaenoic acid, stearidonic acid is less prone to oxidation, providing better stability in formulations .
Propiedades
Número CAS |
2348-88-1 |
|---|---|
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
methyl octadeca-6,9,12,15-tetraenoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-18H2,1-2H3 |
Clave InChI |
BIRKCHKCDPCDEG-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC=CCC=CCC=CCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Diphenylmethyl)-6-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12505475.png)
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B12505489.png)
![zinc;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B12505500.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12505505.png)
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12505512.png)
![1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12505518.png)
![1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(imidazol-1-YL)prop-2-EN-1-one](/img/structure/B12505526.png)
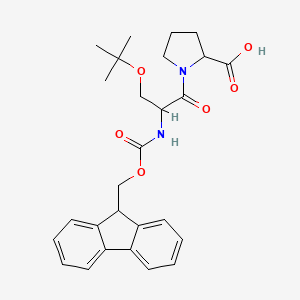
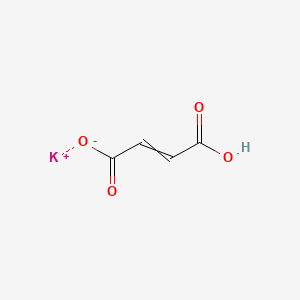
![(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B12505547.png)
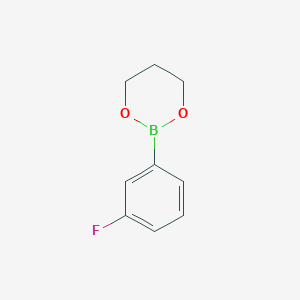
![5-{[5-(2,3-Dichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12505562.png)
